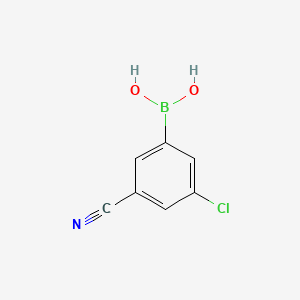

(3-Chloro-5-cyanophenyl)boronic acid

Description

(3-Chloro-5-cyanophenyl)boronic acid (CAS No. 915763-60-9) is a substituted arylboronic acid characterized by a chloro (-Cl) group at the 3-position and a cyano (-CN) group at the 5-position of the benzene ring. Its molecular formula is C₇H₄BClNO₂, with a molecular weight of 180.38 g/mol. The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceuticals, agrochemicals, and materials science . The electron-withdrawing nature of both substituents enhances its reactivity in forming carbon-carbon bonds while influencing its acidity and diol-binding capacity, critical for applications in catalysis and sensor technologies .

Properties

IUPAC Name |

(3-chloro-5-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVJQLYYHMZIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717286 | |

| Record name | (3-Chloro-5-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915763-60-9 | |

| Record name | (3-Chloro-5-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-5-CYANOPHENYLBORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-cyanophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-cyanophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to enhance efficiency and yield. The use of robust palladium catalysts and efficient recycling of reagents are key aspects of industrial production .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-cyanophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including 1,4-conjugate addition reactions and cross-coupling with diazoesters or potassium cyanate .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

1,4-Conjugate Addition: Ethenesulfonamides and a suitable base.

Cross-Coupling with Diazoesters: Diazoesters and a palladium catalyst.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

1,4-Conjugate Addition: Arylethanesulfonamides.

Cross-Coupling with Diazoesters: Biarylketones and phthalides.

Scientific Research Applications

(3-Chloro-5-cyanophenyl)boronic acid is widely used in scientific research due to its versatility in synthetic chemistry. Some of its applications include:

Mechanism of Action

The mechanism of action of (3-Chloro-5-cyanophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium catalyst .

Comparison with Similar Compounds

Structural and Electronic Differences

Substituted phenylboronic acids exhibit distinct properties based on substituent type, position, and electronic effects. Below is a comparative analysis of (3-Chloro-5-cyanophenyl)boronic acid with key analogs:

Key Observations :

- Substituent Position : Meta-substituted derivatives (e.g., 3-Cl, 5-CN) generally exhibit superior enzyme inhibition compared to ortho-substituted analogs due to reduced steric hindrance and optimized electronic interactions .

- Electron-Withdrawing Effects: The cyano group (-CN) in this compound increases Lewis acidity, enhancing its binding to diols and serine proteases compared to fluorine (-F) or trifluoromethyl (-CF₃) substituents .

Reactivity in Cross-Coupling Reactions

The chloro and cyano groups in this compound stabilize the boronate intermediate during Suzuki-Miyaura couplings, enabling efficient reactions with aryl halides. In contrast, alkyl-substituted analogs (e.g., 1-Bromo-2-ethylhexane) require palladium catalysts like Tetra(triphenylphosphine)palladium for activation, highlighting the target compound’s superior reactivity .

Anticancer and Antimicrobial Potential

The cyano group may enhance cellular uptake or target binding, as seen in 6-hydroxynaphthalen-2-yl boronic acid .

Stability and pH Sensitivity

The compound’s stability under basic conditions is critical for applications in drug delivery. Studies on 4-nitrophenylboronic acid reveal accelerated oxidation to phenol derivatives at pH > 10, a trend likely applicable to this compound due to its electron-deficient aromatic ring .

Biological Activity

(3-Chloro-5-cyanophenyl)boronic acid, with the chemical formula CHBClNO and CAS number 915763-60-9, is a compound of increasing interest in medicinal chemistry and biotechnology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant studies and data.

| Property | Value |

|---|---|

| Molecular Formula | CHBClNO |

| Molar Mass | 181.38 g/mol |

| Density | 1.41 g/cm³ |

| Boiling Point | 364.3 ± 52.0 °C (predicted) |

| pKa | 6.19 ± 0.10 (predicted) |

Boronic acids, including this compound, are known to interact with various biological targets through their ability to form reversible covalent bonds with diols, which is critical for their activity as enzyme inhibitors. Specifically, these compounds have been shown to inhibit enzymes such as leucyl-tRNA synthetase , leading to the blockade of protein synthesis in bacteria and parasites .

Biological Activity

-

Antimicrobial Activity :

- Boronic acids exhibit significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various microorganisms by targeting essential metabolic pathways. For instance, it has been implicated in inhibiting bacterial β-lactamases, which are enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics .

-

Antiparasitic Potential :

- Research has highlighted the potential of boronic acids in treating parasitic infections. The compound's structural features allow it to interfere with the metabolic processes of parasites like Trypanosoma brucei, responsible for African sleeping sickness . The structure-activity relationship (SAR) studies suggest that modifications in the boronic acid structure can enhance its potency against these pathogens.

- Cytotoxicity and Selectivity :

Table 1: Summary of Biological Activity Data

Notable Findings

- Antiparasitic Activity : In vitro studies showed that derivatives of boronic acids, including this compound, exhibited potent activity against T. brucei, with pEC values indicating high efficacy .

- Mechanism Insights : The inhibition of leucyl-tRNA synthetase was confirmed as a primary mechanism through which this compound exerts its biological effects, leading to disrupted protein synthesis in susceptible organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.